(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
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Overview
Description
(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is a chiral amide compound with a methoxymethyl group attached to the nitrogen atom and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide typically involves the reaction of (S)-2-phenylethylamine with methoxymethyl chloride to form the intermediate (S)-N-(methoxymethyl)-2-phenylethylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The methoxymethyl group can undergo oxidation to form a formyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like hydrochloric acid or sulfuric acid for hydrolysis.
Major Products:
Oxidation: Formation of (S)-N-[1-(Formyl)-2-phenylethyl]acetamide.
Reduction: Formation of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-N-[1-(Methoxymethyl)-2-phenylethyl]amine
- (S)-N-[1-(Formyl)-2-phenylethyl]acetamide
- (S)-N-[1-(Methoxymethyl)-2-phenylethyl]propionamide
Comparison: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is unique due to the presence of both a methoxymethyl group and an acetamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
N-[(2S)-1-methoxy-3-phenylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPASENXLUIENP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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